molecular formula C13H23NO5 B1404630 Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate CAS No. 1785763-73-6

Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate

Cat. No.: B1404630
CAS No.: 1785763-73-6
M. Wt: 273.33 g/mol
InChI Key: TZOOGHIVXWVYDA-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO5. It is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

Scientific Research Applications

Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and specialty materials.

Preparation Methods

The synthesis of tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors for better efficiency and control .

Chemical Reactions Analysis

Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate involves its reactivity as a protected azetidine derivative. The tert-butoxycarbonyl group provides stability and protection during chemical reactions, allowing for selective deprotection and further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being synthesized .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonyloxy]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)18-10(15)14-7-9(8-14)17-11(16)19-13(4,5)6/h9H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOOGHIVXWVYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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